N-(8-methoxy-2-methylquinolin-4-yl)-3-(morpholin-4-ylsulfonyl)benzamide
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Overview
Description
N-(8-methoxy-2-methylquinolin-4-yl)-3-(morpholin-4-ylsulfonyl)benzamide is a synthetic organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(8-methoxy-2-methylquinolin-4-yl)-3-(morpholin-4-ylsulfonyl)benzamide typically involves multi-step organic reactions. The starting materials might include 8-methoxy-2-methylquinoline and 3-(morpholin-4-ylsulfonyl)benzoic acid. The key steps could involve:
Formation of the Quinoline Derivative: This might involve the methylation and methoxylation of quinoline.
Coupling Reaction: The quinoline derivative could be coupled with 3-(morpholin-4-ylsulfonyl)benzoic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Purification: The final product would be purified using techniques like recrystallization or chromatography.
Industrial Production Methods
Industrial production methods would likely scale up the laboratory synthesis, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
N-(8-methoxy-2-methylquinolin-4-yl)-3-(morpholin-4-ylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group might be oxidized to a hydroxyl group under strong oxidizing conditions.
Reduction: The nitro group (if present) could be reduced to an amine.
Substitution: The sulfonyl group could be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reagents like hydrogen gas (H₂) with a palladium catalyst (Pd/C).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield a hydroxylated quinoline derivative, while reduction could produce an aminated compound.
Scientific Research Applications
N-(8-methoxy-2-methylquinolin-4-yl)-3-(morpholin-4-ylsulfonyl)benzamide could have various scientific research applications, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential use as a drug candidate for treating diseases.
Industry: Use in the development of new materials or catalysts.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like chloroquine and quinine, known for their antimalarial activity.
Benzamide Derivatives: Compounds like sulpiride, used as antipsychotic drugs.
Uniqueness
N-(8-methoxy-2-methylquinolin-4-yl)-3-(morpholin-4-ylsulfonyl)benzamide might be unique in its specific combination of functional groups, which could confer distinct biological activities or chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C22H23N3O5S |
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Molecular Weight |
441.5 g/mol |
IUPAC Name |
N-(8-methoxy-2-methylquinolin-4-yl)-3-morpholin-4-ylsulfonylbenzamide |
InChI |
InChI=1S/C22H23N3O5S/c1-15-13-19(18-7-4-8-20(29-2)21(18)23-15)24-22(26)16-5-3-6-17(14-16)31(27,28)25-9-11-30-12-10-25/h3-8,13-14H,9-12H2,1-2H3,(H,23,24,26) |
InChI Key |
DGAVJVJXDAMNFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=CC=C(C2=N1)OC)NC(=O)C3=CC(=CC=C3)S(=O)(=O)N4CCOCC4 |
Origin of Product |
United States |
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